molecular formula C10H15NO4 B13839785 Clasto-lactacystin beta-lactone(synthetic)

Clasto-lactacystin beta-lactone(synthetic)

Cat. No.: B13839785
M. Wt: 213.23 g/mol
InChI Key: NCMVGKHBCRPMHN-PCWHVXPSSA-N
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Description

Clasto-lactacystin beta-lactone is a synthetic compound known for its potent and irreversible inhibition of the 20S proteasome. The 20S proteasome is a core particle of the proteasome complex responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. Clasto-lactacystin beta-lactone is derived from the natural product lactacystin and is widely used in scientific research due to its specificity and cell permeability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Clasto-lactacystin beta-lactone is synthesized from lactacystin. The synthesis involves the conversion of lactacystin to clasto-lactacystin beta-lactone through a series of chemical reactions. The key steps include the formation of a beta-lactone ring, which is crucial for its biological activity. The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the formation of the beta-lactone ring .

Industrial Production Methods

Industrial production of clasto-lactacystin beta-lactone follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is purified using techniques such as chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Clasto-lactacystin beta-lactone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of clasto-lactacystin beta-lactone include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of clasto-lactacystin beta-lactone include oxidized and reduced derivatives, as well as various substituted compounds. These products can have different biological activities and are often studied for their potential therapeutic applications .

Scientific Research Applications

Clasto-lactacystin beta-lactone has a wide range of scientific research applications, including:

Mechanism of Action

Clasto-lactacystin beta-lactone exerts its effects by irreversibly inhibiting the 20S proteasome. It binds to the N-terminal threonine residue of the proteasome’s catalytic subunits, forming a covalent bond. This interaction blocks the proteasome’s proteolytic activity, preventing the degradation of ubiquitinated proteins. The inhibition of the proteasome leads to the accumulation of damaged or misfolded proteins, ultimately inducing cell death .

Comparison with Similar Compounds

Clasto-lactacystin beta-lactone is unique compared to other proteasome inhibitors due to its irreversible binding and high specificity for the 20S proteasome. Similar compounds include:

Clasto-lactacystin beta-lactone’s unique properties make it a valuable tool in scientific research and a potential candidate for therapeutic development.

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

(1R)-2-(1-hydroxy-2-methylpropyl)-1-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

InChI

InChI=1S/C10H15NO4/c1-5(2)8(13)11-7(12)4-6-10(11,3)9(14)15-6/h5-6,8,13H,4H2,1-3H3/t6?,8?,10-/m1/s1

InChI Key

NCMVGKHBCRPMHN-PCWHVXPSSA-N

Isomeric SMILES

CC(C)C(N1C(=O)CC2[C@@]1(C(=O)O2)C)O

Canonical SMILES

CC(C)C(N1C(=O)CC2C1(C(=O)O2)C)O

Origin of Product

United States

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